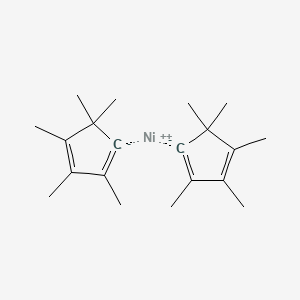
Bis(pentamethylcyclopentadienyl)-nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(pentamethylcyclopentadienyl)nickel: Ni(C₅(CH₃)₅)₂ . It is a deep red crystal that is soluble in many organic solvents such as ether, methylene chloride, and tetrahydrofuran . This compound is known for its high thermal stability and its ability to undergo various chemical reactions, making it a valuable substance in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Reduction Method: This method involves dissolving pentamethylcyclopentadienyl nickel(II) in a solvent and adding a reducing agent such as potassium bromide or aluminum powder to directly reduce the compound.
Methylation Method: In this method, pentamethylcyclopentadienyl is dissolved in a solvent, and a methylating agent such as methylmagnesium bromide is added.
Industrial Production Methods: Industrial production of bis(pentamethylcyclopentadienyl)nickel typically involves large-scale synthesis using the direct reduction method due to its simplicity and efficiency. The process is carried out in controlled environments to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and phosphines.
Major Products:
Oxidation: The major products of oxidation reactions are nickel oxides and other nickel-containing compounds.
Reduction: The major products of reduction reactions are nickel hydrides and other reduced nickel species.
Substitution: The major products of substitution reactions are new organometallic complexes with different ligands.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Drug Development: This compound is studied for its potential use in drug development due to its ability to form stable complexes with various biological molecules.
Industry:
Mechanism of Action
Molecular Targets and Pathways: Bis(pentamethylcyclopentadienyl)nickel exerts its effects through its ability to form stable complexes with various ligands. The compound’s nickel center can coordinate with different atoms and molecules, facilitating various chemical transformations. The cyclopentadienyl ligands stabilize the nickel center, allowing it to participate in a wide range of reactions .
Comparison with Similar Compounds
Bis(cyclopentadienyl)nickel (Nickelocene): This compound is similar to bis(pentamethylcyclopentadienyl)nickel but has cyclopentadien
Properties
Molecular Formula |
C20H30Ni |
|---|---|
Molecular Weight |
329.1 g/mol |
IUPAC Name |
nickel(2+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Ni/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+2 |
InChI Key |
CHPLEWYRKUFKQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















